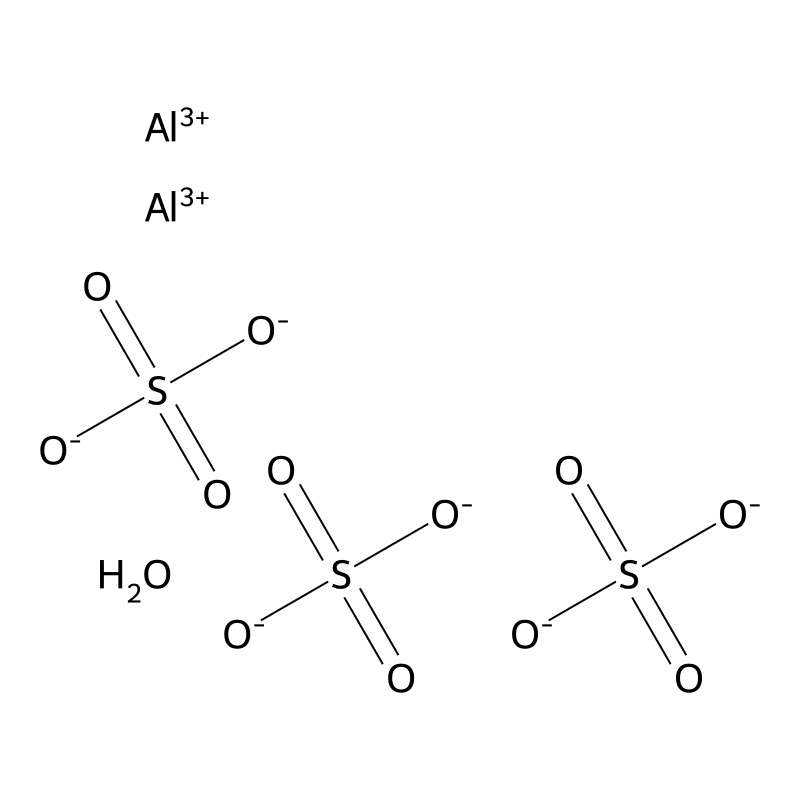

Aluminium sulfate hydrate

Al2S3O12

Al2(SO4)3

Al2O12S3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Al2S3O12

Al2(SO4)3

Al2O12S3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 1 part water.

Soluble in water, insoluble in ethanol.

Solubility in water: good

Synonyms

Canonical SMILES

Aluminium sulfate hydrate is a chemical compound with the formula Al₂(SO₄)₃·18H₂O, commonly referred to as aluminium sulfate octadecahydrate. It appears as a colorless, lustrous crystal or granule and is highly soluble in water. This compound is primarily known for its role as a coagulating agent in various applications, including water purification and paper manufacturing. It can also be found in nature as a mineral, though it is rarely encountered in its anhydrous state .

- Coagulation: Aluminium sulfate hydrate reacts with water to form aluminium hydroxide, a gelatinous precipitate. This precipitate attracts and binds to suspended particles in the water, causing them to clump together (coagulate) into larger, heavier flocs. These flocs are then easier to remove from the water through sedimentation or filtration.

- Phosphorus Removal: Excessive phosphorus in water bodies can lead to eutrophication, a process that promotes excessive algal growth and disrupts the aquatic ecosystem. Aluminium sulfate hydrate helps to address this issue by binding to phosphate ions and forming insoluble precipitates, effectively removing phosphorus from the water.

Research continues to explore ways to optimize the use of aluminium sulfate hydrate in water treatment processes. This includes investigating its effectiveness in removing specific contaminants, determining optimal dosage levels for different water qualities, and minimizing potential environmental impacts.

Material Synthesis

Aluminium sulfate hydrate finds applications in various scientific research fields related to material synthesis.

- Zeolites: Researchers have used aluminium sulfate hydrate in the synthesis of new zeolite materials, which are crystalline aluminosilicates with well-defined pore structures. These materials have diverse applications in catalysis, separation, and adsorption processes.

- Nanoparticles: Aluminium sulfate hydrate can be used as a precursor for the synthesis of various nanomaterials, such as aluminium-doped zinc oxide (ZnO) nanorods and spherical alumina powders. These nanomaterials have potential applications in electronics, energy storage, and catalysis.

- Decomposition: When heated between 580 °C and 900 °C, it decomposes into gamma-alumina (γ-Al₂O₃) and sulfur trioxide (SO₃) .

- Hydrolysis: In neutral or slightly alkaline water, it hydrolyzes to produce aluminium hydroxide (Al(OH)₃) and sulfuric acid (H₂SO₄), leading to the formation of a gelatinous precipitate that aids in coagulation processes .

- Reaction with Sodium Bicarbonate: Aluminium sulfate reacts with sodium bicarbonate to produce carbon dioxide, which is utilized in fire-extinguishing foams .

Aluminium sulfate hydrate has been studied for its biological interactions. It acts as a vaccine adjuvant by facilitating the slow release of antigens from the vaccine depot at the site of inoculation. This mechanism enhances the immune response . Additionally, it has applications as a bactericide in animal feed and is classified as "generally recognized as safe" by the FDA for use in food processing, although caution is advised due to its potential eye irritancy .

Aluminium sulfate hydrate can be synthesized through several methods:

- Neutralization Reaction: Mixing aluminium hydroxide with sulfuric acid results in the formation of aluminium sulfate hydrate.

- Direct Reaction: Aluminium metal can react with sulfuric acid to produce aluminium sulfate, which subsequently hydrates upon exposure to moisture.

- Crystallization: The compound can be crystallized from aqueous solutions of aluminium sulfate by evaporating water under controlled conditions .

Aluminium sulfate hydrate has a wide range of applications:

- Water Treatment: It is extensively used as a flocculating agent in drinking water and wastewater treatment processes to remove impurities .

- Paper Manufacturing: Acts as a sizing agent to improve paper quality by enhancing dye adherence .

- Soil Amendment: Used to lower soil pH for specific plant species, such as Hydrangea macrophylla, affecting flower color .

- Construction: Serves as a waterproofing agent and accelerator in concrete production .

- Firefighting Foams: Employed as a foaming agent due to its ability to generate carbon dioxide .

Studies indicate that aluminium sulfate hydrate interacts with various biological systems, particularly concerning its role as an adjuvant in vaccines. Its efficacy in enhancing immune responses has been documented, but concerns regarding potential toxicity and environmental impact are also noted . Additionally, research into its behavior in aquatic environments indicates that improper usage can lead to ecological disturbances, particularly through eutrophication processes when used excessively in lakes .

Aluminium sulfate hydrate shares similarities with other compounds but possesses unique properties that distinguish it:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium aluminum sulfate | KAl(SO₄)₂·12H₂O | Commonly used in baking powder; less soluble than aluminium sulfate |

| Ammonium aluminum sulfate | (NH₄)Al(SO₄)₂·12H₂O | Used in dyeing; provides nitrogen source |

| Calcium aluminum sulfate | Ca(Al₂(SO₄)₃)·18H₂O | Acts as a coagulant; less common than aluminium sulfate |

Aluminium sulfate hydrate's unique characteristics include its high solubility and effectiveness as a flocculating agent, making it particularly valuable in water treatment processes compared to other similar compounds .

Physical Description

Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification.

Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA

White powder, shining plates or crystalline fragments

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline]

ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

1.29 to 1.34 at 59 °F (USCG, 1999)

1.61

2.71 g/cm³

Odor

Decomposition

770 °C

Melting Point

770 °C (with decomposition)

UNII

34S289N54E

Related CAS

GHS Hazard Statements

H290 (21.7%): May be corrosive to metals [Warning Corrosive to Metals];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Some aluminum compounds are employed therapeutically, eg, aluminum hydroxide is one component of the antacids recommended in the treatment of stomach ulcers and gastritis. Large doses of aluminum hydroxide (in the order of grams) are prescribed for patients who, as a result of renal dysfunction, have high blood phosphate levels. Aluminum acetotartrate in solution is used in the treatment of sores and for other dermatological purposes. The solution inhibits bacteria and has astringent properties. Aluminum chloride hexahydrate is very commonly used in deodorants, and a solution of aluminum sulfate has been tried without significant success against stings of fire ants. /Aluminum and its salts/

/The following aluminum salts are used in the various drug classes./ (1) Antacids: aluminum; dihydroxyaluminum acetate; aluminum carbonate; aluminum oxide; bismuth aluminate; Magaldrate; dihydroxyaluminum aminoacetate; and dihydroxyaluminum sodium carbonate. (2) Internal analgesics (buffered aspirins): aluminum hydroxide and aluminum glycinate. (3) Antidiarrheals: Kaolin; aluminum magnesium silicate; and Attapulgite. (4) Douches: ammonium aluminum sulfate (5- 16%); potassium aluminum sulfate; and Alum (12%). (5) Antiulcerative: aluminum sucrose sufate. /Aluminum salts, from table/

...Batch coagulation treatments of water samples spiked with Qbeta, MS2, T4, and P1 viruses were conducted with four different aluminum coagulants. The total infectious virus concentration in the suspension of floc particles that eventually formed by dosing with coagulant was measured after the floc particles were dissolved by raising the pH with an alkaline beef extract solution. The virus concentrations were extremely reduced after the water samples were dosed with aluminum coagulants. Viruses mixed with and adsorbed onto preformed aluminum hydroxide floc were, however, completely recovered after the floc dissolution. These results indicated that the aluminum coagulation process inactivates viruses.

MeSH Pharmacological Classification

Mechanism of Action

...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells.

... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo.

Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/

Vapor Pressure

Pictograms

Corrosive

Impurities

Other CAS

Absorption Distribution and Excretion

Aluminum is excreted predominantly via the kidneys and therefore may accumulate in patients with renal failure. About 2% is excreted in bile.

Aluminium which is absorbed is located primarily in the heart, spleen, and bone.

In mammals GI absorption of ingested aluminum is poor due to transformation of aluminum salts into insoluble aluminum phosphate (AlPO4) in digestive tract, brought about by pH changes and presence of phosphate in diet. At higher doses, such as 200 mg aluminum/kg as aluminum sulfate, intestinal absorption is about 10% in rats ... .

... No increases in urinary excretion of aluminum or in aluminum deposition in organs of rats when twice normal aluminum concentration was given as ... sulfate in food. When concentration was increased to about 15 times normal, both urinary excretion and organ deposition were enhanced.

In rats retention of aluminum in bone, liver, and testes ... increased with large ingested doses such as 200 mg aluminum/kg in the form of aluminum sulfate ... Level in brains of ... rats increased /SRP: to a level/ tenfold that of control. ... Excretion is mainly fecal, representing both unabsorbed ... and aluminum excreted into digestive tract from liver via bile.

Spring wheat plants (Triticum aestivum (L.) cvs. Kadt and WW 20299) were grown in culture and exposed to aluminum as aluminum sulfate. Aluminum uptake by roots of 9-day old plants at pH= 4.1 during 2 hr (initial uptake) could be divided into a free diffusible component and a bound fraction which was non-exchangeable with calcium. Two types of aluminum binding sites were identified: one insensitive to low temp (2 °C) and one existing only at 22 °C. At 2 °C and 200 uM aluminum, uptake reached approx 1.2 umol aluminum/g fresh wt within 50 min and remained at this level. At 22 °C, aluminum uptake did not reach equilibrium within 150 min and was characterized by a rapid uptake (0.50 umol aluminum/g fresh wt) for less than 20 min, followed by another phase at 0.19 umol Aluminum/g fresh wt/hr. The initial uptake of aluminum increased under conditions which favored leakage of phosphorus from the roots; uptake of aluminum from 50 uM aluminum was about twice as high in high phosphorus plants compared to low phosphorus plants. With 1X10-4 dinitrophenol present in the external soln, aluminum uptake increased by approx 70% at 150 and 250 uM aluminum and by approx 25% at 50 uM aluminum in both cultivars.

For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM SULFATE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Aluminum ion (3+);22537-23-1

Wikipedia

Biological Half Life

Use Classification

Food Additives -> FIRMING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Deodorant; Antiperspirant

S

Methods of Manufacturing

Acid digestion of predominately silicon-rich raw materials gives a solution of aluminum sulfate. The purity depends on the process and starting materials. Iron, which strongly interferes, is precipitated with calcium hexacyanoferrate(II) as Berlin blue (iron hexacyanoferrate (II)), with calcium sulfide as iron sulfide, or by hydrolysis as basic iron sulfate. ... The clear solution is decanted and sold as a liquid or concentrated to 61.5 deg Baume, allowed to solidify, and milled. The final product, which contains about 0.5% Fe2O3 and 0.1% insoluble material, is the technical grade.

By reacting freshly precipitated aluminum hydroxide with appropriate quantity of sulfuric acid. Resulting solution is evaporated and allowed to crystallize.

Treating pure kaolin or aluminum hydroxide or bauxite with sulfuric acid. The insoluble silic acid is removed by filtration and the sulfate is obtained by crystallization. Similarly, from waste coal mining shale and sulfuric acid.

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Printing and Related Support Activities

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Utilities

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All other Petroleum and Coal Products Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Mining (except Oil and Gas) and support activities

Construction

All Other Basic Inorganic Chemical Manufacturing

Sulfuric acid, aluminum salt (3:2): ACTIVE

Sulfuric acid, aluminum salt (1:?): ACTIVE

Iron removal treatments for the technical-grade sulfate are not economical for meeting the requirements of the iron-free grade.

Flocculation and removal of bacteria were observed during two separate aluminum sulfate treatments for removal of phosphorus from a eutropic recreational lake. In addition, die-off and release of bacteria from aluminum sulfate floc were studied in columns under laboratory condition. ...During the aluminum sulfate treatment of the lake, 90% of the fecal coliform population and /approx/ 70% of the fecal streptococci population were removed from the water column within 72 hr. Numbers of fecal coliform in the floc on the lake bottom exceeded 2,400/100 mL at 120 hr compared with the pretreatment concentration of 30 fecal coliform /100 mL. ...In a second aluminum sulfate application to the lake, 95% of the total culturable bacterial population was removed from the water column. ...The numbers and survival of Escherichia coli in the floc suggest the probable concn of the other enteric organisms, including pathogens.

Polycationic coagulation aids were useful in removing virus, but anionic or nonionic polyelectrolytes probably would not be effective. Clays are sometimes added, to ensure formation of a visible floc to which virus may adsorb. Organic matter in the water interfered with virus removal by coagulation and settling; this effect may be prevented by prechlorination or preozonation. Finally, it should be noted that the virus removed had not been inactivated. Virus adsorbed to floc was quite capable of causing infection.

Aluminum sulfate, not more than 5% activated carbon

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

For more Storage Conditions (Complete) data for ALUMINUM SULFATE (6 total), please visit the HSDB record page.

Interactions

Four cultivars of ryegrass (Lolium multiflorum Lam. cvs. Gulf, Marshall, Urbana, and Wilo) were grown in nutrient solution (pH 4.2 at 0 and 74 uM aluminum). Following a 30 min equilibration period after seeds were exposed to aluminum on day 10 after germination, total and monomeric aluminum concn were 78 + or - 6 and 69 + or - 5 um, respectively. Cations were desorbed from the Donnan free space of roots of 15, 23, and 35 day old plants using barium chloride, barium chloride triethanolamine, ammonium acetate, and potassium chloride. (The ability of desorbents to displace cations varied widely for the desorbent effect). Barium chloride triethanolamine showed the greatest ability to displace aluminum cations from the Donnan free space, while NH4+ did not displace detectable amounts of aluminum +3. The amounts of aluminum +3 displaced by barium +2 and potassium +1 from aluminum treated roots were larger in younger than in older roots. Aluminum considerably decr the amount of desorbed divalent cations (calcium +2, magnesium +2) and increased the amount of desorbed potassium +1 and sodium +1. /Aluminum sulfate octadecahydrate/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/